molecular formula C15H17N5O2S B7111143 N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide

N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide

Cat. No.: B7111143
M. Wt: 331.4 g/mol
InChI Key: XDOZGRARTRYHHL-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a sulfonamide group attached, making it a versatile scaffold for chemical modifications and biological interactions.

Properties

IUPAC Name

N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c21-23(22,14-10-16-20-8-4-3-7-13(14)20)19-15-9-12(17-18-15)11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOZGRARTRYHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)NS(=O)(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production. Green chemistry principles, such as the use of environmentally benign solvents and reagents, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide stands out due to its unique combination of a pyrazole and pyridine ring fused together, along with a sulfonamide group. This structural arrangement provides a versatile platform for chemical modifications and enhances its potential for diverse biological activities .

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